molecular formula C11H12N2O4S B14004553 (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate CAS No. 43215-22-1

(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate

Cat. No.: B14004553
CAS No.: 43215-22-1
M. Wt: 268.29 g/mol
InChI Key: QBLZURCAHPNDJE-UHFFFAOYSA-N
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Description

(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate typically involves the reaction of 1-acetyl-1H-benzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

1-acetyl-1H-benzimidazole+methanesulfonyl chloride(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate\text{1-acetyl-1H-benzimidazole} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 1-acetyl-1H-benzimidazole+methanesulfonyl chloride→(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The benzimidazole ring can participate in redox reactions, although specific conditions and reagents are required.

    Hydrolysis: In the presence of water or aqueous base, the methanesulfonate ester can hydrolyze to form the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzimidazoles with various functional groups.

    Oxidation: Products may include oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring or the acetyl group.

Scientific Research Applications

Chemistry: (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound may be explored for its potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate is primarily based on its ability to interact with nucleophiles and participate in substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the formation of new covalent bonds with nucleophiles. Additionally, the benzimidazole ring can interact with various biological targets, potentially inhibiting enzyme activity or binding to receptors.

Comparison with Similar Compounds

    1-acetyl-1H-benzimidazole: Lacks the methanesulfonate group but shares the benzimidazole core structure.

    2-methyl-1H-benzimidazole: Similar core structure with a methyl group at the 2-position instead of the acetyl group.

    1H-benzimidazole-2-methanol: Contains a hydroxyl group at the 2-position instead of the methanesulfonate ester.

Uniqueness: (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate is unique due to the presence of both the acetyl and methanesulfonate groups. This combination of functional groups imparts distinct reactivity and potential biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

43215-22-1

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

(1-acetylbenzimidazol-2-yl)methyl methanesulfonate

InChI

InChI=1S/C11H12N2O4S/c1-8(14)13-10-6-4-3-5-9(10)12-11(13)7-17-18(2,15)16/h3-6H,7H2,1-2H3

InChI Key

QBLZURCAHPNDJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1COS(=O)(=O)C

Origin of Product

United States

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